molecular formula C12H18N2O B1621383 4-Pentylbenzohydrazide CAS No. 64328-57-0

4-Pentylbenzohydrazide

Cat. No.: B1621383
CAS No.: 64328-57-0
M. Wt: 206.28 g/mol
InChI Key: OAAKQCZBNZHUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentylbenzohydrazide is an organic compound with the molecular formula C12H18N2O. It belongs to the class of benzohydrazides, which are known for their diverse biological properties and applications in various fields of science and industry . This compound is characterized by a benzene ring substituted with a pentyl group and a hydrazide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylbenzohydrazide can be synthesized through the reaction of 4-pentylbenzoic acid with hydrazine hydrate. The reaction typically involves refluxing the mixture in an appropriate solvent, such as ethanol, for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient methods such as microwave-assisted synthesis or mechanochemical approaches. These methods can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Pentylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-pentylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This property makes it a potential candidate for developing enzyme inhibitors for therapeutic use .

Comparison with Similar Compounds

Uniqueness: 4-Pentylbenzohydrazide is unique due to its longer alkyl chain, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it a valuable compound for studying structure-activity relationships in drug development .

Properties

IUPAC Name

4-pentylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(15)14-13/h6-9H,2-5,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAKQCZBNZHUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369455
Record name 4-pentylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64328-57-0
Record name 4-pentylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-Pentylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
4-Pentylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-Pentylbenzohydrazide
Reactant of Route 5
Reactant of Route 5
4-Pentylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
4-Pentylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.